2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine
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Overview
Description
2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and substituted with ethoxy groups and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through the reaction of appropriate amidines with saturated ketones under copper catalysis.
Cyclization: The intermediate product undergoes cyclization to form the pyrido[3,2-d]pyrimidine core structure.
Substitution Reactions:
Chemical Reactions Analysis
2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine can be compared with other pyrido[3,2-d]pyrimidine derivatives, such as:
2,4-Diamino-6-(4-methylphenyl)pyrido[3,2-d]pyrimidine: This compound has similar structural features but different substituents, leading to variations in biological activity.
2,4-Diaminopyrido[3,2-d]pyrimidine: Lacks the ethoxy and fluorophenyl groups, resulting in distinct chemical and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities .
Properties
CAS No. |
917758-94-2 |
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Molecular Formula |
C17H16FN3O2 |
Molecular Weight |
313.33 g/mol |
IUPAC Name |
2,4-diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C17H16FN3O2/c1-3-22-16-15-14(20-17(21-16)23-4-2)10-9-13(19-15)11-5-7-12(18)8-6-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
ZOLQNQSTJMVDNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)OCC |
Origin of Product |
United States |
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